Product packaging for Allyl methyl-d3-sulfone(Cat. No.:CAS No. 1394230-23-9)

Allyl methyl-d3-sulfone

Cat. No.: B591126
CAS No.: 1394230-23-9
M. Wt: 123.19
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Description

Allyl methyl-d3-sulfone (CAS 1394230-23-9) is a deuterated analog of allyl methyl sulfone, where three hydrogen atoms in the methyl group are replaced by deuterium. This isotopic labeling makes it a valuable compound in pharmaceutical and metabolic research, particularly for tracing and studying the distribution and effects of organosulfur compounds. Deuterated molecules like this are primarily used to optimize the pharmacokinetic characteristics of lead compounds while preserving their original pharmaceutical activity . Recent scientific investigations have revealed that the non-deuterated form, Allyl Methyl Sulfone (AMSO2), is a significant active metabolite of diallyl trisulfide (a garlic-derived compound) and has demonstrated promising biological activity by attenuating cisplatin-induced nephrotoxicity through the inhibition of the ROS/MAPK/NF-κB signaling pathway . This suggests potential research applications for the deuterated variant in probing similar metabolic and therapeutic mechanisms. From a synthetic chemistry perspective, this compound can be produced via the copper-catalyzed trideuteromethylsulfonylation of alkenes, such as α-methyl styrene, using CD3SSO3Na as a deuterated sulfonylation reagent . This method provides a practical avenue for constructing deuterated molecules and highlights the compound's role as a versatile building block in organic synthesis and medicinal chemistry.

Properties

CAS No.

1394230-23-9

Molecular Formula

C4H5D3O2S

Molecular Weight

123.19

Purity

95% min.

Synonyms

Allyl methyl-d3-sulfone

Origin of Product

United States

Spectroscopic Characterization Methodologies for Allyl Methyl D3 Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. core.ac.uk In the case of isotopically labeled compounds such as Allyl methyl-d3-sulfone, NMR provides detailed information about the molecular framework, connectivity, and the specific location of the deuterium (B1214612) label.

The strategic replacement of protons with deuterium (²H) is a powerful method for simplifying complex ¹H NMR spectra. oup.comresearchgate.net Since the deuterium nucleus has a significantly lower gyromagnetic ratio than a proton, it resonates at a different frequency and is not typically observed in a standard ¹H NMR experiment. researchgate.net This substitution effectively removes signals and their associated spin-spin couplings from the spectrum. researchgate.net

For this compound, the deuteration of the methyl group means that the singlet corresponding to the -CH₃ protons in the unlabeled analogue is absent in the ¹H NMR spectrum. This simplification prevents potential signal overlap and allows for an unambiguous analysis of the remaining allyl group protons. Furthermore, the elimination of certain proton-proton dipolar relaxation pathways can lead to sharper signals for the remaining protons, enhancing spectral resolution. slideplayer.com This approach is particularly valuable for confirming signal assignments in complex molecules. oup.comsci-hub.se

While 1D NMR provides essential information, complex structures often require advanced multi-dimensional NMR experiments for complete structural confirmation. researchgate.net For this compound, a combination of 2D NMR techniques would be employed to verify the covalent structure and the connectivity of the allyl and sulfone moieties. core.ac.ukpitt.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. In the spectrum of this compound, COSY would reveal correlations between the protons within the allyl spin system (e.g., between the allylic -CH₂- protons and the adjacent vinyl -CH= proton).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. core.ac.uk For the target molecule, HSQC would show cross-peaks connecting the allyl protons to their respective carbon atoms, confirming the C-H bonding arrangement.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. core.ac.uk It is crucial for piecing together molecular fragments. In this case, HMBC would show correlations from the allyl protons to various carbons in the chain, confirming the integrity of the allyl group and its attachment to the sulfone functional group.

3D NMR: For exceedingly complex molecules like large proteins, 3D NMR techniques are often necessary to resolve severe signal overlap. libretexts.org While typically not required for a small molecule like this compound, the principles of extending dimensionality to further separate signals are a key part of the modern NMR toolkit. researchgate.net

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. emerypharma.com A key advantage of ¹H qNMR is that the signal integral is directly proportional to the number of nuclei responsible for the signal, allowing for accurate quantification without the need for identical reference standards. emerypharma.comfujifilm.com The process typically involves adding a certified internal standard of known purity and concentration to a solution of the analyte. fujifilm.com

Deuterated compounds can serve as excellent internal standards or can be quantified using qNMR. This compound, if produced as a certified reference material, could be used for the quantification of other sulfone-containing compounds or related analytes. The absence of a proton signal from its methyl group would be advantageous if the analyte of interest has important signals in that region of the spectrum, thereby avoiding overlap. The quantification would rely on the well-resolved signals of the allyl group.

Table 1: Illustrative Parameters for a qNMR Experiment

Parameter Setting/Value Purpose
Internal Standard Dimethyl sulfone A stable, non-volatile solid with a simple singlet signal that is unlikely to overlap with analyte signals. bipm.org
Solvent DMSO-d6 A common deuterated solvent that dissolves a wide range of organic compounds. resolvemass.ca
Pulse Sequence Inversion-Recovery Used to determine the spin-lattice relaxation time (T1) of both the analyte and the standard. bipm.org
Relaxation Delay (D1) > 5 x T1(max) Ensures complete relaxation of all nuclei between scans, which is critical for accurate integration. bipm.org
Acquisition Time ~2-3 seconds Provides adequate data points across each peak for high digital resolution.

| Number of Scans | 16-64 | Sufficient to achieve a high signal-to-noise ratio for precise integration. |

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in their solid forms. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, these interactions are retained in the solid state and can be measured.

For a crystalline or amorphous solid sample of this compound, solid-state ²H NMR would be a particularly powerful technique. Deuterium NMR is highly sensitive to molecular motion. annualreviews.org By analyzing the ²H NMR lineshape and relaxation times of the -CD₃ group, researchers can characterize the dynamics of the methyl group rotation, including its rate and geometry. nih.gov This can provide insights into the local environment and intermolecular interactions within the solid material. nih.govacs.org

Quantitative NMR (qNMR) Applications for Deuterated Standards

Mass Spectrometry (MS) for Isotopic Profile Analysis

Mass spectrometry is an indispensable tool for analyzing isotopically labeled compounds, providing precise mass information that confirms the molecular weight and elemental composition. nih.gov For this compound, MS is used to verify the incorporation of the deuterium atoms and to assess the isotopic purity of the material.

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of deuterated compounds because it can distinguish between ions with very similar nominal masses. nih.govrsc.org Specifically, HRMS can resolve the small mass difference between hydrogen (1.007825 u) and deuterium (2.014102 u).

This capability allows HRMS to separate and quantify the different isotopologues present in a sample of this compound. researchgate.net For instance, it can measure the relative abundances of the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) molecules. This data is used to calculate the isotopic enrichment and confirm that the deuteration is located on the methyl group as intended. nih.govnih.gov ESI-HRMS is a common technique for this purpose, offering high sensitivity and accuracy. researchgate.net

Table 2: Theoretical Exact Masses of this compound Isotopologues ([M+H]⁺)

Formula Isotopologue Theoretical m/z (Monoisotopic)
C₄H₉O₂S⁺ Unlabeled (d₀) 121.03725
C₄H₈DO₂S⁺ Singly-labeled (d₁) 122.04353
C₄H₇D₂O₂S⁺ Doubly-labeled (d₂) 123.04981

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. eptes.commdpi.com In the analysis of this compound, the molecular ion or a protonated molecule is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments.

The fragmentation of alkyl sulfones is well-documented and typically involves rearrangements and characteristic losses. cdnsciencepub.comresearchgate.net Common fragmentation pathways for alkyl sulfones include the loss of sulfur dioxide (SO₂), cleavage of the carbon-sulfur bonds, and rearrangements involving hydrogen migration. cdnsciencepub.com For this compound, the presence of the deuterium-labeled methyl group provides a distinct signature. Studies on deuterated analogues of similar sulfones, such as methyl-d3 p-tolyl sulfone, have shown that deuteration can suppress certain fragmentation pathways, like hydrogen rearrangement from the methyl group, while confirming others. cdnsciencepub.com The fragmentation of this compound is expected to follow similar patterns, with the deuterium label providing an invaluable tool for confirming fragment identities.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/zNotes
[M+H]⁺ (124.0)[C₃H₅]⁺CD₃SO₂H41.0Loss of deuterated methanesulfonic acid
[M+H]⁺ (124.0)[CD₃SO₂]⁺C₃H₅82.0Loss of allyl radical
[M]⁺˙ (123.0)[M-CD₃]⁺∙CD₃105.0Loss of deuteromethyl radical
[M]⁺˙ (123.0)[M-C₃H₅]⁺∙C₃H₅82.0Loss of allyl radical
[M]⁺˙ (123.0)[M-SO₂]⁺˙SO₂59.0Loss of sulfur dioxide

This table is based on established fragmentation patterns for alkyl sulfones and related deuterated compounds. cdnsciencepub.comresearchgate.net

Application of Stable Isotope Dilution Assays (SIDA) using this compound

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification in mass spectrometry, and this compound is an ideal internal standard for this purpose. nih.govresearchgate.netresearchgate.net SIDA involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to a sample before processing. semanticscholar.org Because the labeled standard is chemically almost identical to the unlabeled analyte (Allyl methyl sulfone), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. nih.govsemanticscholar.org Any loss of analyte during sample preparation or analysis is corrected for by monitoring the ratio of the analyte to the internal standard.

This technique has been successfully applied to quantify volatile garlic metabolites in complex biological matrices like human urine and milk. frontiersin.orgfrontiersin.orgresearchgate.net In these studies, this compound (²H₃-AMSO₂) is used to quantify its non-deuterated counterpart, Allyl methyl sulfone (AMSO₂). frontiersin.orgnih.govnih.gov The quantification is typically performed using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific mass-to-charge ratios (m/z) of the analyte and the standard. frontiersin.orgnih.gov

Table 2: SIDA Parameters for Quantification of Allyl Methyl Sulfone (AMSO₂) using this compound (²H₃-AMSO₂) as an Internal Standard

AnalyteAnalyte m/z (SIM)Internal StandardStandard m/z (SIM)Analytical Technique
Allyl methyl sulfone (AMSO₂)120This compound (²H₃-AMSO₂)123GC-MS

Data sourced from studies on garlic metabolite quantification. frontiersin.orgnih.govnih.gov

Ionization Techniques for Sulfone Analysis (e.g., ESI, DART)

The choice of ionization technique is critical for detecting sulfones and depends on the analyte's properties and the analytical context.

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution, making it highly compatible with liquid chromatography (LC). nih.govnih.gov It is most effective for polar molecules that are already ionized in solution or can be easily protonated or deprotonated. nih.gov While sulfones are moderately polar, their ionization efficiency in ESI can be variable and often relies on the formation of adducts with protons [M+H]⁺ or metal ions like sodium [M+Na]⁺. nih.gov For small molecules like this compound, ESI would typically be coupled with LC for separation prior to MS analysis.

Direct Analysis in Real Time (DART): DART is an ambient ionization method that allows for the direct analysis of samples in their native state with minimal or no preparation. wiley.comacs.org It works by exposing the sample to a stream of heated, excited gas (usually helium or nitrogen), which ionizes the analyte molecules. DART is particularly advantageous for analyzing less polar and more volatile compounds and is less susceptible to matrix suppression from salts compared to ESI. acs.org Studies on complex mixtures like petroleum have shown that DART can be highly selective for oxidized sulfur compounds, including sulfoxides. researchgate.net This suggests DART-MS could be a rapid and effective method for the direct detection of this compound on surfaces or in vapor.

Table 3: Comparison of ESI and DART for this compound Analysis

FeatureElectrospray Ionization (ESI)Direct Analysis in Real Time (DART)
Principle Ions generated from charged droplets in solution. nih.govIonization via excited-state gas atoms/molecules. wiley.com
Sample State Liquid (requires dissolution). nih.govSolid, liquid, or gas (direct analysis). acs.org
Sample Prep Requires sample dissolution; often coupled with LC.Minimal to none.
Polarity Suitability Best for polar and ionic compounds. nih.govBroad range, including less polar compounds. acs.org
Matrix Effects More susceptible to ion suppression from salts/buffers.Less susceptible to salts. wiley.com
Typical Coupling LC-MS.Direct MS analysis.

Other Spectroscopic Techniques for Deuterated Sulfones

Beyond mass spectrometry, vibrational spectroscopy techniques provide complementary information about the molecular structure of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. researchgate.net It is an excellent tool for identifying functional groups. The sulfone group (SO₂) has two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). acs.org The presence of the deuterium-labeled methyl group (CD₃) also gives rise to characteristic C-D stretching and bending vibrations, which occur at lower frequencies than their C-H counterparts due to the heavier mass of deuterium. nist.gov This isotopic shift is a key diagnostic feature for confirming the presence and location of the deuterium label.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Sulfone (SO₂)Asymmetric Stretch1350–1300Strong
Sulfone (SO₂)Symmetric Stretch1160–1120Strong
Allyl (C=C)Stretch1650–1630Medium-Weak
Allyl (=C-H)Stretch3100–3000Medium
Deuteromethyl (C-D)Stretch~2200–2100Medium

Frequency ranges are based on standard IR correlation tables and studies of related sulfone and deuterated compounds. acs.orgresearchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides a "molecular fingerprint" of a compound. researchgate.net It relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. spandidos-publications.com Therefore, the two techniques are complementary. Symmetrically substituted bonds and non-polar groups often produce strong Raman signals. The S=O stretch of the sulfone group is also Raman active. Similar to IR, the C-D bonds in this compound will exhibit characteristic shifts to lower frequencies compared to C-H bonds, providing a clear marker for deuteration. acs.org

Table 5: Expected Raman Shifts for Key Functional Groups in this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Allyl (C=C)Stretch1650–1630Strong
Sulfone (C-S)Symmetric Stretch700–600Strong
Sulfone (SO₂)Symmetric Stretch1160–1120Medium
Deuteromethyl (C-D)Symmetric Stretch~2140Medium-Strong

Shift ranges are based on standard Raman data and studies on related sulfur and deuterated compounds. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Volatile Analysis

For volatile compounds like this compound, the coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) is a powerful and widely used analytical technique. researchgate.net GC separates the volatile components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected.

The use of GC-MS is explicitly detailed in the SIDA methods for quantifying garlic metabolites. frontiersin.orgfrontiersin.orgnih.gov These studies often employ high-resolution capillary columns (e.g., DB-FFAP or DB-5) to achieve excellent separation of the analyte from other matrix components. frontiersin.orgnih.gov The mass spectrometer is typically operated in SIM mode to enhance sensitivity and selectivity for the target analyte and its deuterated standard. frontiersin.orgnih.gov In some cases, two-dimensional GC (GC-GC-MS) is used for even greater separation power in highly complex samples. frontiersin.orgnih.gov

Table 6: Typical GC-MS Parameters for the Analysis of Allyl methyl sulfone and its d3-analogue

ParameterDescription
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Separation Column DB-FFAP or DB-5 capillary column
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) 120 (AMSO₂) and 123 (²H₃-AMSO₂)

Parameters compiled from methods for quantifying garlic metabolites. frontiersin.orgfrontiersin.orgnih.gov

Applications in Mechanistic Investigations and Reaction Pathway Elucidation

Deuterium (B1214612) Labeling for Probing Reaction Mechanisms

Deuterium-labeled compounds are instrumental in clarifying reaction pathways. mdpi.com The use of allyl methyl-d3-sulfone, where the methyl group is perdeuterated (CD₃), offers a precise lens through which to view the role of this specific group in a reaction.

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of allyl methyl sulfone with its deuterated counterpart, this compound, researchers can determine if the C-H bonds of the methyl group are broken or altered in the rate-determining step of a reaction. researchgate.net A primary KIE (typically kH/kD > 2) is observed when the C-H bond to the isotopicaily labeled atom is cleaved in the rate-determining step. researchgate.net Secondary KIEs, which are smaller, can provide insight into changes in hybridization or steric environment at the labeled position. escholarship.orgacs.org For instance, a significant KIE in a reaction involving this compound would suggest the methyl group's involvement in the transition state, potentially through hyperconjugation or direct abstraction. escholarship.orgacs.org The magnitude of the KIE can also offer clues about the symmetry of the transition state. researchgate.net

Table 1: Representative Kinetic Isotope Effects in Organic Reactions

Reaction Type Substrate kH/kD Interpretation
E2 Elimination 2-phenylethyl bromide 7.9 C-H bond cleavage in the rate-determining step.
Sₙ2 Substitution CH₃Br + CN⁻ 1.08 No C-H bond cleavage in the rate-determining step (secondary KIE).

This table provides illustrative examples of KIE values and their general interpretations and does not represent data from reactions of this compound itself.

Isotopic labeling is an indispensable technique for tracking the movement of atoms and functional groups during molecular rearrangements. ucc.ie In reactions involving this compound, the deuterated methyl group acts as a tracer. If the methyl group migrates during a reaction, its final position in the product molecule can be determined using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This information is crucial for distinguishing between different possible rearrangement pathways, such as concerted pericyclic reactions or stepwise processes involving ionic or radical intermediates. sci-hub.st

The presence of deuterium in this compound can influence the stability and reactivity of reaction intermediates and transition states. acs.org By analyzing the products and their isotopic distribution, chemists can infer the structure of these transient species. For example, in a reaction that proceeds through a carbocation intermediate, the deuterated methyl group might stabilize or destabilize the positive charge through inductive or hyperconjugative effects, leading to changes in product ratios or reaction rates. mdpi.comnih.govsnnu.edu.cn Computational studies can complement these experimental findings to model the transition state structures and rationalize the observed isotopic effects. acs.org

Tracing Molecular Rearrangements and Migrations

Role of the Allyl Moiety in Reactive Processes

The allyl group is a versatile functional group that participates in a wide array of chemical transformations. Allylic sulfones, in particular, are valuable synthetic intermediates. thieme-connect.com

Allylic sulfones are widely used in carbon-carbon bond formation, a cornerstone of organic synthesis. rsc.org They can act as electrophiles in substitution reactions or as precursors to allylic anions for nucleophilic additions. mdpi.comthieme-connect.com The sulfonyl group can be readily removed after the desired C-C bond has been formed, making it a useful activating group. researchgate.net Photoredox catalysis has emerged as a powerful method for C-C bond formation using allylic sulfones as radical precursors. thieme-connect.com

Table 2: Examples of C-C Bond Forming Reactions with Allylic Sulfones

Reaction Name Description
Julia-Lythgoe Olefination Reaction of a β-hydroxy sulfone with an aldehyde or ketone to form an alkene. researchgate.net
Tsuji-Trost Allylation Palladium-catalyzed reaction of an allylic substrate with a nucleophile. nih.gov

This table provides general examples and does not specifically detail reactions of this compound.

Allylic sulfones can undergo rearrangements where the sulfonyl group migrates along the three-carbon allyl framework. sci-hub.st A common example is the 1,3-allylic sulfonyl migration, which can be promoted by heat, light, or catalysts. sci-hub.stresearchgate.net These rearrangements can proceed through various mechanisms, including ion-pair dissociation-recombination or a radical chain addition-elimination pathway. sci-hub.st The use of deuterated substrates like this compound can help to distinguish between these mechanistic possibilities by examining the distribution of the deuterium label in the rearranged product. acs.org For instance, an intramolecular sci-hub.stresearchgate.net-sigmatropic shift would be expected to show a different isotopic outcome compared to a process involving dissociation into free ions or radicals. researchgate.net

Allylic Sulfone Reactivity in C-C Bond Forming Reactions

Photooxidation and Degradation Pathway Studies

The study of how molecules break down under the influence of light and oxygen (photooxidation) is critical for understanding their environmental persistence and the nature of their degradation products. This compound is a pertinent substrate for such studies, offering insights into the complex mechanisms of organosulfur compound degradation.

Radical-mediated reactions are a cornerstone of atmospheric chemistry and play a significant role in the degradation of many organic compounds. The initiation of these reactions often involves the interaction of a molecule with highly reactive species, such as hydroxyl radicals (•OH), which are ubiquitous in the atmosphere. researchgate.netrsc.orgresearchgate.netrsc.org

Theoretical studies on the closely related allyl methyl sulfide (B99878) (AMS) have shown that the atmospheric degradation process is typically initiated by the addition of an •OH radical to the double bond of the allyl group. researchgate.netrsc.orgresearchgate.net This initial step leads to the formation of a radical adduct, which can then undergo a series of complex intramolecular rearrangements and reactions with molecular oxygen. researchgate.netrsc.org These subsequent reactions can lead to a variety of degradation products. researchgate.netrsc.org For this compound, a similar initiation via •OH radical addition to the allyl double bond is anticipated. The electron-withdrawing nature of the sulfone group, compared to the sulfide group in AMS, is expected to influence the electron density of the double bond and potentially the rate and regioselectivity of the initial radical attack.

The presence of the deuterated methyl group (CD3) in this compound is particularly useful for elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. nih.govacs.orgwikipedia.org In the context of radical-mediated degradation, if the C-H bonds of the methyl group are involved in a rate-determining step of the degradation pathway (for example, through hydrogen atom abstraction), the rate of reaction for this compound would be significantly different from its non-deuterated counterpart. A primary KIE (typically kH/kD > 2) would be observed if the C-D bond is broken in the rate-limiting step. wikipedia.org Conversely, a small or negligible KIE would suggest that the methyl group is not directly involved in the rate-determining steps of the degradation process.

Illustrative data from a hypothetical competitive photooxidation experiment between Allyl methyl sulfone and this compound are presented in Table 1. Such an experiment would involve irradiating a mixture of the two compounds in the presence of a photosensitizer and observing their relative rates of degradation.

Time (hours) Concentration of Allyl methyl sulfone (μM) Concentration of this compound (μM)
0 100 100
1 85 92
2 72 85
4 51 72
8 25 53

Table 1: Illustrative Data from a Competitive Photooxidation Experiment. This table shows hypothetical concentration changes of Allyl methyl sulfone and its deuterated analog over time during a photooxidation experiment. The slower degradation of the deuterated compound suggests a kinetic isotope effect, implying the involvement of the methyl group's C-H/C-D bonds in the reaction mechanism.

Isotopically labeled compounds are invaluable in environmental science for tracing the pathways of pollutants and understanding their degradation mechanisms in complex environmental matrices like soil and water. rsc.orgconicet.gov.ar The use of stable isotopes, such as deuterium, provides a clear and unambiguous signal that can be tracked using techniques like mass spectrometry.

While direct environmental fate studies specifically employing this compound are not widely documented in the literature, the principles of its application can be inferred from studies of other isotopically labeled organic compounds. rsc.orgconicet.gov.ar In such a study, this compound would be introduced into a controlled environmental system (e.g., a soil microcosm or an aqueous solution simulating a natural water body). Over time, samples would be collected and analyzed to track the disappearance of the parent compound and the appearance of its degradation products.

The deuterium label on the methyl group serves as a stable tracer. By analyzing the mass spectra of the degradation products, researchers can determine which products retain the CD3 group. This information is crucial for reconstructing the degradation pathway. For instance, if a major degradation product is identified as methanesulfonic acid-d3, it would strongly suggest that the allyl group was cleaved or transformed while the methyl-sulfone moiety remained intact. Conversely, the absence of the deuterium label in certain products would indicate that the C-S bond or the methyl group itself was part of the degradation process.

Table 2 presents a hypothetical dataset from an environmental degradation study of this compound in an aqueous solution exposed to simulated sunlight.

Time (days) This compound (ng/L) Major Degradation Product A (with CD3) (ng/L) Major Degradation Product B (without CD3) (ng/L)
0 1000 0 0
7 650 150 50
14 420 280 95
28 180 450 180
56 50 550 250

Table 2: Hypothetical Environmental Degradation Profile of this compound. This table illustrates how the concentration of this compound and its potential degradation products might change over time in an environmental simulation. The detection of degradation products both with and without the deuterium label would provide valuable clues about the multiple degradation pathways that may be occurring.

The persistence of the sulfone group is also a key factor in its environmental fate. Sulfones are generally more resistant to microbial and chemical degradation than their sulfide and sulfoxide (B87167) counterparts due to the stability of the sulfonyl group. rsc.org This suggests that the degradation of this compound in the environment would likely be a slow process, primarily driven by photochemical reactions.

Advanced Analytical Research Applications

Utilization as a Stable Isotope-Labeled Internal Standard

Allyl methyl-d3-sulfone is highly valued as a stable isotope-labeled (SIL) internal standard in mass spectrometry-based analytical methods. altascientific.cn SIL internal standards are considered the gold standard for quantitative analysis because they have nearly identical chemical and physical properties to their non-labeled counterparts, or analytes. researchgate.net This similarity ensures that the SIL standard behaves in the same way as the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for variations in the analytical process. researchgate.netresearchgate.net

Quantitative Analysis in Complex Matrices

In the realm of quantitative analysis, this compound, referred to as ²H₃-AMSO₂, has been instrumental in the accurate measurement of its non-deuterated analog, allyl methyl sulfone (AMSO₂), in complex biological matrices such as human milk and urine. nih.govfrontiersin.org A prime example of its application is in studies investigating the metabolites of garlic consumption. researchgate.netnih.govfrontiersin.orgnih.gov

Researchers have employed stable isotope dilution assays (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) to quantify AMSO₂. nih.govfrontiersin.org In these studies, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. nih.gov By comparing the mass spectrometric signal of the analyte (AMSO₂) to that of the internal standard (this compound), researchers can accurately determine the concentration of AMSO₂ in the original sample, compensating for any loss of the analyte during extraction and analysis. researchgate.netnih.gov

For instance, in a study quantifying garlic metabolites, the quantification of AMSO₂ was achieved using high-resolution gas chromatography-mass spectrometry (HRGC-MS) in selected ion monitoring (SIM) mode. The mass-to-charge ratios (m/z) monitored were 120 for AMSO₂ and 123 for this compound (²H₃-AMSO₂). nih.gov

Table 1: Mass Spectrometric Parameters for Quantification of Allyl Methyl Sulfone (AMSO₂) using its Deuterated Standard

CompoundMonitored m/z (Analyte)Monitored m/z (Internal Standard)Analytical Technique
Allyl methyl sulfone (AMSO₂)120123HRGC-MS (SIM)

This table illustrates the specific mass-to-charge ratios used to detect and quantify allyl methyl sulfone and its deuterated internal standard in a stable isotope dilution assay. nih.gov

Method Development and Validation in Analytical Chemistry

The use of this compound is crucial for the development and validation of robust analytical methods. nih.goveuropa.eu Method validation, as per guidelines from regulatory bodies, requires demonstrating that an analytical procedure is suitable for its intended purpose, encompassing aspects like specificity, accuracy, precision, and linearity. europa.eu

In the development of quantitative assays for AMSO₂, this compound plays a pivotal role in establishing these validation parameters. For example, calibration curves are generated by analyzing standard solutions containing a fixed amount of the deuterated internal standard and varying concentrations of the non-labeled analyte. nih.gov This allows for the establishment of a linear relationship between the concentration and the detector response ratio (analyte/internal standard). The accuracy and precision of the method are then assessed by analyzing quality control samples with known concentrations of AMSO₂ spiked into the matrix of interest (e.g., urine or milk) along with the deuterated standard. europa.eu

The successful use of ²H₃-AMSO₂ in stable isotope dilution assays for quantifying garlic metabolites in human milk and urine serves as a practical example of its application in method development and validation, ensuring the reliability of the obtained results. nih.govfrontiersin.org

Deuterium (B1214612) Labeling in Metabolic Pathway Research

Deuterium-labeled compounds like this compound are invaluable tools for elucidating metabolic pathways. nih.govsemanticscholar.org By introducing a "heavy" isotopic tag, researchers can trace the journey of a compound through a biological system and understand how it is transformed. nih.gov

Tracing Metabolic Fates of Compounds

This compound is used to trace the metabolic fate of related compounds, particularly those originating from the diet, such as garlic constituents. nih.govfrontiersin.orgnih.gov Research has shown that after the consumption of garlic, a series of metabolic transformations occur. nih.govfrontiersin.org One of the key pathways involves the conversion of allyl methyl sulfide (B99878) (AMS) to allyl methyl sulfoxide (B87167) (AMSO), which is then further oxidized to form allyl methyl sulfone (AMSO₂). nih.govfrontiersin.orgnih.gov

By using deuterated standards like ²H₃-AMSO₂, researchers can not only quantify the final metabolite (AMSO₂) but also gain insights into the dynamics of its formation and excretion. nih.govfrontiersin.org For example, studies have monitored the concentrations of AMS, AMSO, and AMSO₂ in human milk and urine over time after garlic ingestion, revealing the temporal profiles of these metabolites. researchgate.netnih.govfrontiersin.orgnih.gov The use of the deuterated internal standard ensures that the measurements are accurate, which is essential for correctly interpreting the metabolic timeline.

Table 2: Metabolic Pathway of Key Garlic-Derived Allyl Compounds

Precursor CompoundIntermediate MetaboliteFinal Metabolite
Allyl methyl sulfide (AMS)Allyl methyl sulfoxide (AMSO)Allyl methyl sulfone (AMSO₂)

This table outlines the oxidative metabolic pathway of allyl methyl sulfide as identified in human metabolic studies. nih.govfrontiersin.orgnih.gov

Research on Biotransformation Mechanisms

The application of this compound in metabolic studies also sheds light on the underlying biotransformation mechanisms. The metabolic pathway from AMS to AMSO and finally to AMSO₂ points to specific enzymatic processes. nih.govfrontiersin.orgnih.gov The initial methylation of the precursor, allyl mercaptan, to form AMS is a key step, followed by oxidation reactions. nih.govnih.gov

While the direct use of this compound to elucidate the enzymatic mechanisms has not been explicitly detailed in the provided context, its role in accurately quantifying the end-product of this biotransformation pathway is a critical component of such research. nih.gov Understanding the rate and extent of AMSO₂ formation, which is made possible by the use of its deuterated analog, provides quantitative data that can be used to infer the efficiency and potential saturation of the enzymes involved in the oxidation of AMSO.

Applications in Proteomics and Peptidomics Research

Currently, there is no specific information available in the provided search results detailing the utilization of this compound as a labeling reagent in proteomics and peptidomics research. While stable isotope labeling is a common strategy in these fields for quantitative analysis, the literature found does not indicate that this particular compound is used for labeling peptides or proteins. scispace.comresearchgate.net Research in proteomics and peptidomics often employs different types of labeling reagents or metabolic labeling strategies to introduce stable isotopes into proteins and peptides. researchgate.netnih.govbiorxiv.org

Isotope-Coded Labeling Strategies

Isotope-coded labeling is a powerful technique in quantitative proteomics that enables the relative quantification of proteins between different samples. The core principle involves chemically tagging proteins or peptides from different samples with isotopic variants of a labeling reagent. These reagents are chemically identical but differ in mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). When the labeled samples are mixed and analyzed by mass spectrometry, the relative abundance of a protein or peptide across the samples can be determined by comparing the signal intensities of the corresponding light and heavy isotope-coded species. tandfonline.comresearchgate.net

While reagents targeting primary amines (e.g., N-hydroxysuccinimide esters in Isotope-Coded Protein Label, ICPL) are common, the reactivity of other functional groups can also be exploited for labeling. nih.govspringernature.com Allyl sulfones, for instance, have been shown to react with thiol groups in cysteine residues within proteins. This reactivity provides a potential avenue for the development of cysteine-specific isotope-coded labeling strategies.

In a hypothetical isotope-coded labeling strategy using deuterated allyl sulfones, a "light" version (unlabeled allyl methyl sulfone) would be used to label the proteome of a control sample, while the "heavy" version (this compound) would be used to label the proteome of a treated or experimental sample. The key characteristics of such a strategy are outlined in the table below.

FeatureDescription
Labeling Reagent (Light) Allyl methyl sulfone
Labeling Reagent (Heavy) This compound
Target Functional Group Thiol group of Cysteine residues
Mass Difference 3 Da (due to three deuterium atoms)
Principle of Quantification Comparison of mass spectrometry signal intensities of peptide pairs differing by 3 Da

This approach would allow for the differential quantification of cysteine-containing peptides, providing insights into changes in protein expression or post-translational modifications involving this specific amino acid.

Quantitative Proteomic Analysis

In quantitative proteomics, particularly in targeted proteomics and absolute quantification, the use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision. nih.govtandfonline.comscioninstruments.com Isotope Dilution Mass Spectrometry (IDMS) is a reference method for quantification that relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to a sample. researchgate.net This internal standard, being chemically identical to the endogenous analyte, co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and analysis. texilajournal.com

This compound is ideally suited to act as an internal standard for the quantification of its unlabeled counterpart, allyl methyl sulfone, or related metabolites in complex biological matrices. The use of deuterated analogues as internal standards is a well-established practice in quantitative analysis, including applications in metabolomics and proteomics. lcms.cz

A notable application is in the study of metabolites derived from dietary sources, such as garlic. Research has been conducted to quantify garlic-derived metabolites in human milk and urine, where the odorless metabolite allyl methyl sulfone (AMSO2) is monitored. In such studies, deuterated standards, including allyl methyl sulfone-d3 (²H₃-AMSO₂), are used to ensure accurate quantification through stable isotope dilution assays.

The table below summarizes the key aspects of using this compound as an internal standard in a quantitative proteomic or metabolomic workflow.

ParameterDescription
Analytical Technique Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid or Gas Chromatography (LC-MS or GC-MS)
Internal Standard This compound
Analyte Allyl methyl sulfone
Purpose Absolute or precise relative quantification of the analyte in a complex sample
Advantage The deuterated standard co-elutes with the analyte and compensates for matrix effects and variations in instrument response, leading to high accuracy and reproducibility. scioninstruments.comtexilajournal.com

The defined mass difference between the analyte and the internal standard allows for their distinct detection by the mass spectrometer, and the ratio of their signal intensities is used to calculate the precise concentration of the analyte.

Computational and Theoretical Chemical Studies of Allyl Methyl D3 Sulfone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for studying a wide range of chemical systems. nrel.gov DFT calculations have been extensively applied to organosulfur compounds to elucidate electronic structures, reaction mechanisms, and spectroscopic properties. nih.govscielo.brnih.gov For Allyl methyl-d3-sulfone, DFT methods can predict how the replacement of three hydrogen atoms with deuterium (B1214612) in the methyl group influences its chemical behavior. Functionals such as B3LYP, M06-2X, and MN15 are commonly employed for these types of studies, often paired with basis sets like def2-TZVP or aug-cc-pVTZ to ensure accurate results. nrel.govscielo.brrsc.orgresearchgate.net

A significant application of DFT is the mapping of potential energy surfaces to predict the most likely pathways for chemical reactions. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. For example, DFT studies on the atmospheric oxidation of the related Allyl methyl sulfide (B99878) (AMS) have detailed the addition mechanism of OH radicals. rsc.orgresearchgate.net These calculations revealed that the reaction proceeds through a pre-reactive complex before addition occurs at one of the double-bond carbons. rsc.orgresearchgate.net

Similarly, DFT can be used to model the reaction pathways of this compound. Theoretical investigations into the fragmentation of sulfones upon single electron reduction have successfully evaluated the Gibbs free energies of the process, correlating theoretical predictions with experimental reactivity. rsc.org In the case of this compound, a key area of interest would be the calculation of kinetic isotope effects (KIEs). DFT can predict how the heavier deuterium atoms in the methyl-d3 group affect the vibrational frequencies of the transition state compared to the ground state, thereby influencing reaction rates for processes involving C-H (or C-D) bond cleavage or changes in hybridization at the methyl carbon. DFT calculations have also been used to explore the thermal transformations of related allyl sulfides and the stereoselectivity of rearrangements in other allylic sulfones. acs.orgresearchgate.net

Table 1: Representative Energy Barriers Calculated via DFT for Reactions of Related Sulfones

Reaction / Process System DFT Functional/Basis Set Calculated Energy Barrier (kcal/mol) Reference
C-H Activation Sulfoximine Substrate 6-311G(d,p) 22.5 d-nb.info
Ring-Opening Polymerization 2,5-dimethyl-3-sulfolene + Methyl Radical B3LYP/6-311G* -13.0 (ΔE) mdpi.com
1,2-HAT Reaction N-alkoxylphthalimide Not Specified Lowered by up to 10.4 in protic solvents nih.gov

Note: This table presents data for compounds structurally related to this compound to illustrate the application of DFT in predicting reaction energetics. ΔE and ΔG represent reaction energy and Gibbs free energy change, respectively.

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the characterization and identification of molecules. Vibrational frequencies calculated by DFT can be compared with experimental infrared (IR) spectra. For isotopically labeled compounds, this is particularly powerful. Studies on the methylsulfinyl radical (CH3(O)S•) and its deuterated (D3) analogue demonstrated excellent agreement between experimental and computed IR and UV/Vis spectra, confirming assignments. researchgate.net

For this compound, DFT would predict a noticeable shift in the vibrational frequencies associated with the C-D bonds of the methyl group compared to the C-H bonds in its non-deuterated counterpart. For instance, a study on methanesulfenic acid (CH3SOH) and its CD3SOH isotopologue showed significant H/D shifts for methyl group stretching and deformation modes. acs.org The C-H stretching modes around 2900-3000 cm⁻¹ would be expected to shift to approximately 2100-2200 cm⁻¹ for the C-D stretches. These predictions are crucial for interpreting experimental spectra and confirming successful deuteration. DFT can also be used to calculate NMR chemical shifts and coupling constants, which would be expected to show subtle but measurable differences due to the isotopic substitution. scielo.br

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for CH₃SOH and CD₃SOH

Vibrational Mode CH₃SOH (Experimental) CH₃SOH (Calculated) CD₃SOH (Calculated Isotopic Shift) Reference
ν(OH) 3588.3 3582.4 +0.2 acs.org
ν(CH₃) 2980.0 2980.2 -732.0 acs.org
ν(CH₃) 2919.1 2917.6 -787.2 acs.org
δ(CH₃) 1440.3 1443.2 -302.7 acs.org

Note: This table is for methanesulfenic acid, a related organosulfur compound, to illustrate the accuracy of DFT in modeling vibrational spectra and isotopic shifts.

Prediction of Reaction Pathways and Transition States

Molecular Dynamics Simulations (if relevant for conformational studies)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, molecular motion, and intermolecular interactions. For flexible molecules like this compound, MD simulations can explore the accessible conformational landscape, such as rotations around the C-C and C-S single bonds.

MD simulations have been successfully applied to study sulfone derivatives in various environments. nih.gov For instance, simulations have elucidated the interactions between sulfone-based inhibitors and protein binding pockets and have been used to calculate binding free energies. nih.gov Other studies have investigated the diffusion of lithium ions in sulfone-based electrolytes, revealing how the conformational flexibility of the sulfone solvent affects ion mobility. researchgate.net These simulations often employ specialized force fields, such as the OPLS-AA-based polarizable force field, to accurately model the system's energetics. researchgate.net For this compound, MD simulations could be used to understand its behavior in solution, its partitioning between different phases, or its interactions with biological macromolecules. The slight increase in mass from the deuterium substitution is unlikely to significantly alter the major conformational preferences but could subtly influence the timescales of dynamic processes.

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations are fundamental for determining the energetic profiles of chemical reactions, providing quantitative data on the stability of reactants, intermediates, and products, as well as the heights of activation barriers. nrel.govresearchgate.net Methods range from DFT to more computationally intensive composite methods like SVECV-f12, which can provide highly accurate energies. rsc.orgresearchgate.net

For this compound, these calculations can establish the thermodynamics of potential reactions, such as addition, elimination, or rearrangement. For example, a complete energetic profile for the OH-initiated oxidation of allyl methyl sulfide was constructed using high-level quantum chemical methods, detailing the relative energies of all transition states and intermediates. rsc.orgresearchgate.net A key aspect for a deuterated species is the accurate calculation of the zero-point vibrational energy (ZPVE). The ZPVE is lower for C-D bonds than for C-H bonds, which means that the deuterated compound is slightly more stable than its non-deuterated analogue. This difference in ZPVE also affects activation energies, giving rise to kinetic isotope effects that can be precisely quantified through these calculations. Such energetic profiles are critical for understanding reaction kinetics and mechanisms. researchgate.net

Machine Learning and AI in Predicting Sulfone Reactivity and Properties (Emerging Trends)

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for accelerating chemical discovery. chemrxiv.org These approaches leverage large datasets of known chemical reactions and properties to train models that can predict outcomes for new, unseen molecules. researchgate.netrsc.org

For sulfones, ML models can be trained to predict various properties, including reactivity in specific transformations. chemrxiv.org For example, an interpretable ML model was developed to predict the heterogeneous reactivity of N-sulfonylimines in multicomponent reactions, using positive and negative reaction data for training. chemrxiv.org Such models can learn complex relationships between a molecule's structure and its chemical behavior without explicit programming of chemical rules.

Predicting the reactivity of this compound could be achieved by feeding its structural information, often represented as a molecular graph or a set of calculated descriptors (e.g., from DFT), into a pre-trained ML model. While most current models are trained on vast databases of general organic reactions, their accuracy can be improved by fine-tuning on datasets specific to sulfone chemistry. researchgate.net A new frontier is the development of "theory-infused" neural networks that integrate physical principles, such as quantum chemical theories, directly into the ML architecture. nih.gov This approach aims to improve the model's generalizability and provide more chemically interpretable predictions, moving beyond "black-box" models and offering deeper insights into the factors governing reactivity. nih.gov

Novel Chemical Reactivity and Functionalization of Allyl Methyl D3 Sulfone

Exploration of New Reaction Types

Recent research has expanded the synthetic utility of allyl sulfones beyond their classical roles, introducing novel transformations that can be applied to Allyl methyl-d3-sulfone. A significant development is the use of decatungstate photocatalysis to achieve switchable aroylation or diaroylation of allyl sulfones. rsc.org This method uses aldehydes as readily available aroyl radical precursors and tetrabutylammonium (B224687) decatungstate (TBADT) as a hydrogen atom transfer (HAT) photocatalyst. rsc.org By simply adjusting the substrate ratio, the reaction can be controlled to selectively produce either β,γ-unsaturated ketones (mono-aroylation) or 1,5-diketones (diaroylation) in moderate to excellent yields. rsc.org This protocol is notable for its mild conditions, high step economy, and absence of external additives. rsc.org

Another innovative reaction is the copper-catalyzed borylation of allyl sulfones, which provides straightforward access to diversely substituted allylboronic esters. acs.orgqmul.ac.uk This transformation proceeds under mild conditions and offers a complementary approach to other borylation methods, expanding the structural diversity of accessible products with good stereoselectivity. acs.org The resulting allylboronic esters are valuable intermediates for subsequent C-C bond-forming reactions, such as Suzuki couplings. acs.org The application of these new reaction types to this compound would yield products retaining the d3-methyl group, making them suitable for advanced research applications where precise tracking of the molecule is required.

Table 1: Examples of New Reaction Types for Allyl Sulfones

Reaction TypeKey ReagentsProduct ClassKey FeaturesReference
Photocatalytic AroylationAldehydes, Tetrabutylammonium Decatungstate (TBADT)β,γ-Unsaturated KetonesSwitchable selectivity, mild conditions, additive-free. rsc.org
Photocatalytic DiaroylationAldehydes (excess), TBADT1,5-DiketonesControlled by substrate ratio, high step economy. rsc.org
Copper-Catalyzed BorylationB2pin2, CuCN, t-BuOKAllylboronic EstersAccess to versatile synthetic intermediates, good stereoselectivity. acs.orgqmul.ac.uk

Derivatization Strategies for Further Research Applications

The allyl sulfone group is not just a stable moiety but also a versatile precursor for a wide range of other functionalities. A powerful strategy for creating molecular diversity is the desulfonylative functionalization of alkyl allyl sulfones. nih.gov This radical-based approach allows the allylsulfonyl group to act as a C-radical precursor, which can then be substituted by various functional groups using sulfur-based radical trapping reagents. nih.gov This method has been successfully applied for desulfonylative alkynylation, azidation, halogenation, and even deuteration, showcasing its broad compatibility with numerous functional groups. nih.gov Applying this to a non-deuterated analogue of this compound would provide a direct route to the title compound itself. For this compound, this strategy opens pathways to a host of new deuterated molecules for specialized research.

Beyond complete removal of the sulfone, the allyl sulfone backbone can be readily derivatized. The synthetic versatility of allylic sulfones is demonstrated by their sequential derivatization. mdpi.com For example, base-mediated alkylation can introduce additional substituents, while epoxidation of the double bond using reagents like m-chloroperbenzoic acid (m-CPBA) yields β-epoxy-sulfones, which are valuable scaffolds in the synthesis of bioactive molecules. mdpi.com These derivatization strategies, when applied to this compound, would produce more complex molecules that retain the deuterium (B1214612) label, thereby extending their utility in mechanistic and tracer studies.

Table 2: Diversity-Oriented Desulfonylative Functionalization Reactions

FunctionalizationKey ReagentsResulting MoietyReference
AlkynylationAlkynylsulfones-C≡CR nih.gov
AzidationN3SO2Ph-N3 nih.gov
TrifluoromethylthiolationCF3SO2Na-SCF3 nih.gov
DeuterationMethyl thioglycolate, AIBN, D2O-D nih.govresearchgate.net
HalogenationN-Halosuccinimide-Cl, -Br, -I nih.gov

Mechanistic Insights into Unique Transformations

The use of deuterium labeling is a cornerstone of mechanistic chemistry, and this compound is an ideal substrate for such investigations. The thermal rearrangement of allylic sulfinates to the more thermodynamically stable allylic sulfones is a classic transformation where deuterium labeling has been essential for product identification and for elucidating the reaction mechanism. acs.orgresearchgate.net

More recent studies continue to rely on deuterium labeling to unravel complex reaction pathways. For instance, in the regioselective and diastereoselective desulfonylation of allylic hydroxy phenyl sulfones mediated by samarium diiodide ([Sm(H₂O)n]I₂), deuterium labeling experiments were critical. nih.govacs.org Performing the reaction in the presence of D₂O led to the selective incorporation of a deuterium atom at the newly formed asymmetric carbon, providing strong evidence for a proposed chelated organosamarium intermediate that is protonated by a samarium-bound water molecule. nih.govacs.org Using this compound in analogous systems would allow researchers to track the fate of the starting material with greater precision and distinguish between competing mechanistic pathways. The presence of the d3-methyl group provides a clear spectroscopic handle in ¹H and ²H NMR, aiding in the analysis of complex product mixtures and transient intermediates.

Stereochemical Aspects in Reactions Involving Allyl Sulfones

The stereochemistry of reactions involving allyl sulfones is a field of intense study, as the sulfone group can exert significant influence over the formation of new stereocenters. A key feature is the ability of the α-sulfonyl carbanion to maintain its configuration under certain conditions. nih.gov This has been exploited in palladium-catalyzed decarboxylative allylations, which proceed with high enantiospecificity. The reaction is faster than the racemization of the intermediate α-sulfonyl anion, allowing the original stereochemistry to be preserved in the product. nih.gov

Chelation control is another powerful tool for directing the stereochemical outcome. In the reaction of lithiated allyl sulfone carbanions with aldehydes, the stereoselectivity of the addition can be rationalized by the formation of a chelated intermediate involving the lithium ion, the sulfone group, and the aldehyde oxygen. arkat-usa.org The presence of the methyl-d3 group in this compound does not directly participate in stereocontrol, but its utility as a spectroscopic label is invaluable. In studies of diastereomers, the deuterium label can simplify complex ¹H NMR spectra and facilitate product identification, which is crucial for determining the stereoselectivity of a reaction. acs.orgresearchgate.net

Table 3: Stereochemical Control in Allyl Sulfone Reactions

ReactionStereochemical PrincipleObservationReference
Palladium-Catalyzed Decarboxylative AllylationKinetic ControlEnantiospecific reaction due to configurationally stable α-sulfonyl anion. nih.gov
Addition to AldehydesChelation ControlStereoselectivity is consistent with Li-ion chelation by the sulfone and hydroxyl groups. arkat-usa.org
Asymmetric Hydrosulfonylation of 1,3-DienesCatalyst ControlA chiral spiro phosphoramidite (B1245037) ligand on a palladium catalyst induces high enantioselectivity. nih.gov

Q & A

Q. What established synthetic routes are available for preparing allyl methyl-d₃-sulfone, and how do reaction conditions influence yield?

Allyl methyl-d₃-sulfone can be synthesized via electrochemical methods using sulfinates and deuterated allyl trifluoroborate salts. Key parameters include:

  • Solvent system : A 1:1 mixture of MeCN/H₂O is critical for efficient alkylation, as pure MeCN or H₂O reduces yields (Table 1, Entry 6-7, ).
  • Electrode materials : Graphite electrodes outperform Ni cathodes, yielding up to 80% product (Entry 8, ).
  • Current intensity : Deviations from optimal current (e.g., 10 mA/cm²) lower yields (Entry 4-5, ).
  • Deuterium incorporation : Use of deuterated reagents (e.g., CD₃ groups) requires stringent anhydrous conditions to minimize proton exchange.

Q. What spectroscopic techniques are recommended for characterizing deuterated allyl sulfones like allyl methyl-d₃-sulfone?

  • NMR spectroscopy : ¹H NMR identifies allyl proton environments (δ 5–6 ppm), while ²H NMR confirms deuterium integration at the methyl group. ¹³C NMR detects isotopic shifts in CD₃ (e.g., ~20 ppm for C-D bonds) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., d₃ vs. d₀) .
  • Infrared spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated analogs from non-deuterated species .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for allyl sulfone formation?

Conflicting mechanisms (e.g., radical vs. ionic pathways) are addressed through:

  • Radical scavengers : TEMPO inhibits allyl sulfone formation (8% yield vs. 80% control), confirming sulfonyl radical intermediates (Scheme 3, ).
  • Electron paramagnetic resonance (EPR) : Direct detection of sulfonyl radicals (I) during electrolysis validates the radical addition/oxidation sequence .
  • Isotopic labeling : Kinetic isotope effects (KIEs) using CD₃ groups reveal whether hydrogen/deuterium transfer is rate-limiting (e.g., kH/kD > 1 suggests proton-coupled electron transfer) .

Q. What role do deuterium isotope effects play in the stability or reactivity of allyl methyl-d₃-sulfone?

  • Thermodynamic stability : C-D bonds (higher bond dissociation energy vs. C-H) may reduce degradation rates in elimination reactions (e.g., fluoride-mediated β-elimination) .
  • Kinetic effects : Deuteration slows proton abstraction in acid/base-catalyzed reactions (e.g., kH/kD ~ 2–5 for deprotonation steps) .
  • Stereochemical probes : Deuterium labels at allylic positions can track retention/inversion of configuration in substitution reactions .

Q. How are allyl sulfones strategically employed as intermediates in multi-step syntheses of complex molecules?

  • Fluoride-mediated elimination : Allyl sulfones (e.g., allyl methyl-d₃-sulfone) undergo β-elimination with KF to form conjugated dienes, critical in vitamin D₃ analog synthesis (Ref 175, ).
  • Cross-coupling reactions : Palladium-catalyzed coupling with aryl halides leverages sulfone-directed C-H activation for regioselective functionalization .
  • Bioconjugation : Deuterated sulfones serve as stable isotopic tags in mass spectrometry-based proteomics .

Methodological Considerations

Q. How should researchers optimize electrochemical flow systems for deuterated allyl sulfone synthesis?

  • Flow rate : Continuous flow achieves 44.7 g/(L·h) productivity vs. 1.7 g/(L·h) in batch, reducing side reactions (e.g., overoxidation) .
  • Deuterium retention : Minimize H₂O content in solvent to prevent H/D exchange at the CD₃ group .
  • In-line monitoring : UV-Vis or IR sensors track sulfonyl radical intermediates to adjust voltage/flow in real time .

Q. What strategies reconcile conflicting data on solvent effects in allyl sulfone synthesis?

Contradictions arise from solvent polarity (MeCN vs. H₂O) and electrolyte interactions:

  • Control experiments : Compare yields in MeCN/H₂O vs. alternative solvents (e.g., DMF) under identical current densities .
  • Computational modeling : Density functional theory (DFT) calculates solvation energies of intermediates (e.g., sulfonyl radicals) to predict solvent compatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.